

A Comprehensive Spectroscopic Guide to 1,3-Octanediol: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Octanediol

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **1,3-Octanediol**, a chiral diol with applications in organic synthesis and as a potential bioactive molecule.^[1] We present a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results to confirm the molecular structure. The protocols for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction

1,3-Octanediol (C₈H₁₈O₂) is a long-chain diol whose structural characterization is fundamental to understanding its chemical properties and potential applications.^{[2][3][4]} Spectroscopic techniques are indispensable tools for elucidating the precise arrangement of atoms and functional groups within a molecule. This guide will systematically explore the spectral signature of **1,3-Octanediol** using four key analytical methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed protocol, the resulting data, and an expert interpretation, collectively offering a complete structural confirmation of the molecule.

Molecular Structure of 1,3-Octanediol

Caption: Molecular structure of **1,3-Octanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **1,3-Octanediol**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: A 5-10 mg sample of **1,3-Octanediol** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[5]
- Instrumentation: The spectrum was acquired on a 500 MHz NMR spectrometer.[6]
- Data Acquisition: A standard proton experiment was run with 16 scans.

Data Summary:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.8-4.0	Multiplet	1H	CH(OH)
~3.5-4.0	Broad Singlet	2H	-OH
~1.2-1.6	Multiplet	10H	-CH ₂ - (chain)
~0.9	Triplet	3H	-CH ₃

Interpretation:

The ^1H NMR spectrum of **1,3-Octanediol** is consistent with its aliphatic diol structure. The hydroxyl protons appear as a broad singlet in the 3.5-4.0 ppm range, a characteristic feature of

alcohols where the exact chemical shift is concentration-dependent due to hydrogen bonding. [7] The proton on the secondary alcohol carbon (-CH-OH) is observed as a multiplet around 3.8-4.0 ppm. [7] The protons on the carbon bearing the primary alcohol and the adjacent methylene protons also fall within this downfield region due to the deshielding effect of the electronegative oxygen atoms. [8] The overlapping multiplets between 1.2 and 1.6 ppm correspond to the ten protons of the five methylene groups in the alkyl chain. Finally, the terminal methyl group protons appear as a triplet at approximately 0.9 ppm, confirming the presence of a terminal ethyl group.

¹³C NMR Spectroscopy

Experimental Protocol:

- **Sample Preparation:** The same sample prepared for ¹H NMR was used.
- **Instrumentation:** The spectrum was acquired on the same 500 MHz NMR spectrometer, operating at 125 MHz for carbon.
- **Data Acquisition:** A proton-decoupled carbon experiment was run with 1024 scans.

Data Summary:

Chemical Shift (δ , ppm)	Assignment
~70	-CH(OH)
~62	-CH ₂ (OH)
~38	-CH ₂ - (adjacent to CH(OH))
~32	-CH ₂ -
~29	-CH ₂ -
~25	-CH ₂ -
~22	-CH ₂ -
~14	-CH ₃

Interpretation:

The ^{13}C NMR spectrum provides a clear carbon count and identifies the chemical environment of each carbon atom. The two carbons bonded to the hydroxyl groups are significantly deshielded, appearing at approximately 70 ppm for the secondary alcohol carbon ($-\text{CH}(\text{OH})$) and 62 ppm for the primary alcohol carbon ($-\text{CH}_2(\text{OH})$). The remaining methylene carbons of the alkyl chain appear in the typical aliphatic region between 22 and 38 ppm. The terminal methyl carbon is the most shielded, resonating at around 14 ppm. This data is in excellent agreement with the expected chemical shifts for a long-chain 1,3-diol.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

- **Sample Preparation:** A thin film of neat **1,3-Octanediol** was placed between two sodium chloride (NaCl) plates.[10] Alternatively, for an Attenuated Total Reflectance (ATR) setup, a few drops of the liquid are placed directly on the ATR crystal.[11]
- **Instrumentation:** The spectrum was recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum was collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300-3400	Strong, Broad	O-H Stretch	Alcohol (-OH)
2950-2970	Strong	C-H Stretch	Methyl (-CH ₃)
2850-2925	Strong	C-H Stretch	Methylene (-CH ₂)
1350-1470	Medium	C-H Bend	-CH ₂ -, -CH ₃
1000-1100	Strong	C-O Stretch	Alcohol (C-O)

Interpretation:

The IR spectrum of **1,3-Octanediol** prominently displays the characteristic absorptions of an alcohol.^[12] A very strong and broad absorption band is observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of hydrogen-bonded hydroxyl groups.^[7] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.^[7] The sharp, strong peaks in the 2850-2970 cm⁻¹ range are attributed to the C-H stretching vibrations of the methyl and methylene groups of the alkyl chain.^[7] The presence of strong C-O stretching vibrations between 1000-1100 cm⁻¹ further confirms the alcohol functional groups.^[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

- **Sample Introduction:** The sample was introduced via direct infusion or after separation by gas chromatography (GC).
- **Ionization Method:** Electron Ionization (EI) at 70 eV was used.
- **Mass Analyzer:** A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

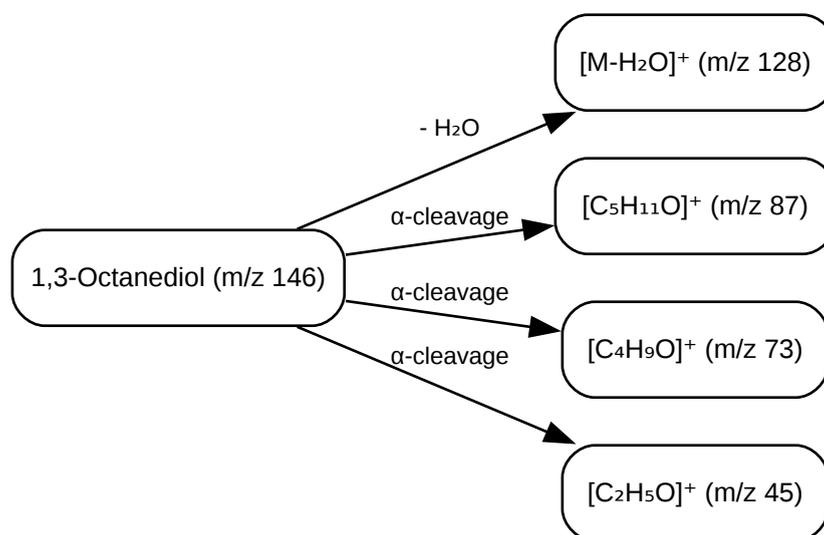
Data Summary:

m/z	Relative Intensity	Proposed Fragment
146	Low	[M] ⁺ (Molecular Ion)
128	Moderate	[M-H ₂ O] ⁺
113	Moderate	[M-H ₂ O-CH ₃] ⁺
87	High	[C ₅ H ₁₁ O] ⁺
73	High	[C ₄ H ₉ O] ⁺
45	High	[C ₂ H ₅ O] ⁺

Interpretation:

The mass spectrum of **1,3-Octanediol** shows a molecular ion peak ([M]⁺) at m/z 146, which corresponds to its molecular weight.^{[3][7]} However, this peak is often of low intensity due to the facile fragmentation of alcohols.^[7] A characteristic fragmentation pathway for alcohols is the loss of a water molecule (18 Da), resulting in a significant peak at m/z 128 ([M-H₂O]⁺).^{[7][8]} Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols and leads to the formation of stable oxonium ions.^{[8][13]} For **1,3-Octanediol**, alpha-cleavage can result in several prominent fragments, including ions at m/z 87, 73, and 45.

Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation of **1,3-Octanediol**.

Conclusion

The collective spectroscopic data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of **1,3-Octanediol**. The NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the key alcohol functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. These orthogonal analytical techniques, when used in concert, provide a high degree of confidence in the structural assignment, which is a critical foundation for any further research or development involving this compound.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1,3-Octanediol: Structural Elucidation and Data Interpretation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215191#spectroscopic-data-of-1-3-octanediol-h-nmr-c-nmr-ir-mass-spec>]

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